L-Histidine S-malate
Description
L-Histidine S-malate is a salt or complex formed between L-histidine, an essential α-amino acid with an imidazole side chain, and S-malic acid, a dicarboxylic acid. L-Histidine plays critical roles in protein synthesis, enzyme catalysis, and metabolic regulation, particularly in nitrogen metabolism and buffering physiological pH due to its imidazole group . Its salts, such as hydrochlorides or metal complexes (e.g., L-His·Ag), are known to alter solubility, stability, and biological activity .
Properties
CAS No. |
94231-36-4 |
|---|---|
Molecular Formula |
C10H15N3O7 |
Molecular Weight |
289.24 |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C6H9N3O2.C4H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;5-2(4(8)9)1-3(6)7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 |
InChI Key |
MTWBOTIEQZVKCT-KNIFDHDWSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Histidine S-malate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
L-Histidine vs. Basic Amino Acids (L-Lysine, L-Arginine)
- Structural Differences: L-Histidine contains an imidazole ring, enabling pH buffering and metal chelation, while L-lysine and L-arginine have linear side chains with terminal amino or guanidino groups, respectively. These structural distinctions influence their interactions with enzymes and charged molecules .
- Functional Roles :
L-Histidine S-Malate vs. Other Salts/Esters
- L-Histidine Methyl Ester : The esterification of the carboxyl group reduces polarity, altering enzyme kinetics. For example, mutant enzymes like GkHAL-Q274N exhibit higher Km values (12.58 mM) for L-histidine methyl ester than for L-histidine (3.38–7.99 mM) .
- L-Histidine Hydrochloride : Crystallographic studies reveal similarities in core structure but differences in functional group interactions (e.g., ester vs. carboxylate) .
Table 1: Structural and Functional Properties
Enzyme Interactions and Inhibitor Design
- EgtD Binding : L-Histidine binds processively to Mycobacterium tuberculosis EgtD, a key enzyme in hercynine biosynthesis. Competitive inhibitors (e.g., histamine derivatives) show EC50 values of 25–50 µM, comparable to L-histidine analogs .
- Kinetic Parameters : Mutants of GkHAL enzyme exhibit varied substrate affinities:
Table 2: Enzyme Kinetic Parameters
Q & A
Basic Research Questions
Q. How can researchers determine the purity and identity of L-histidine S-malate in experimental samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify purity and structural identity. Compare retention times and spectral data with certified reference materials (CRMs) such as L-histidine hydrochloride (≥98% purity) . For buffer solutions, employ densimetry and differential scanning calorimetry to measure apparent molar properties (e.g., φVHis, ϕCp) and confirm consistency with literature values at physiological pH (7.4) .
Q. What are the optimal conditions for preparing stable aqueous solutions of this compound?
- Methodological Answer : Avoid exposure to light and metal ions (e.g., Fe²⁺, Cu²⁺) during preparation, as these accelerate oxidation. Use tert-butylhydroperoxide (tBHP) under controlled pH (6–8) and temperature (4–25°C) to study degradation pathways . Buffer solutions should be prepared in phosphate buffers at pH 7.4, with concentrations ≤0.036 mol kg⁻¹ to minimize aggregation .
Q. How can solubility and viscosity of this compound be characterized in biological matrices?
- Methodological Answer : Apply the Jones-Dole equation to analyze viscosity B-coefficients in aqueous solutions, accounting for solute-solvent interactions. For solubility, use gravimetric analysis after equilibration at 288–313 K, ensuring subsampling follows protocols to minimize preparation errors (e.g., incremental sampling and error propagation calculations) .
Advanced Research Questions
Q. How do contradictory findings on L-histidine supplementation in animal models arise, and how can they be resolved?
- Case Example : In studies assessing meat microstructure, L-histidine alone increased porosity, but combined β-alanine/L-histidine supplementation showed no effect .
- Resolution Strategy : Conduct dose-response studies with histidine concentrations ranging from 0.5–2.0% dietary intake and use metabolomic profiling (e.g., LC-MS/MS with Pearson’s correlation ≥0.85 for spectral matching) to track histidine-derived metabolites like carnosine .
Q. What experimental designs are recommended to evaluate this compound’s antioxidant mechanisms in inflammatory models?
- Methodological Answer : Use in vitro radical scavenging assays (hydroxyl radical, singlet oxygen) with histidine concentrations ≥10 mM . For in vivo models, pair histidine supplementation (150–200 mg/kg/day) with oxidative stress biomarkers (e.g., malondialdehyde levels) and histamine quantification via decarboxylation activity assays .
Q. How can researchers ensure reproducibility in studies involving this compound under varying buffer conditions?
- Best Practices : Document buffer composition (e.g., phosphate vs. Tris), ionic strength, and chelating agents (e.g., EDTA) to control metal ion interference. Report apparent molar volumes and heat capacities using standardized protocols . For multi-lab studies, share raw data (e.g., density, viscosity coefficients) via supplementary files formatted per Beilstein Journal guidelines .
Q. What analytical strategies address discrepancies in histidine-mediated metal chelation studies?
- Example : Conflicting reports on copper/histidine complexes in Fenton reactions.
- Resolution : Use electron paramagnetic resonance (EPR) to detect hydroxyl radicals and isothermal titration calorimetry (ITC) to quantify binding constants. Validate with in silico simulations (e.g., DFT calculations) .
Data Reporting and Compliance
Q. How should researchers document subsampling and analytical errors in histidine-related studies?
- Guidelines : Follow ISO-compliant protocols for particulate samples:
- Report sampling plans, subsampling equipment, and incremental selection methods.
- Calculate sampling errors (sFE) using IHL factors and propagate uncertainties in final results .
Q. What metadata is critical for publishing this compound research in high-impact journals?
- Checklist :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
